![molecular formula C28H29ClN2O3Si B12546409 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a chlorobenzoyl group, a dimethylphenylsilyl group, and a methoxy group, making it a subject of interest for various scientific research applications.
準備方法
The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Indole-3-acetic Acid: The synthesis begins with the formation of indole-3-acetic acid from indole through a series of reactions involving oxidation and carboxylation.
Coupling with 4-Chlorobenzoyl Chloride: The indole-3-acetic acid is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding 4-chlorobenzoyl derivative.
Introduction of Dimethylphenylsilyl Group:
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using a suitable methoxylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and chlorobenzoyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can cleave the amide bond, resulting in the formation of indole-3-acetic acid and the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antihyperglycemic and antioxidant activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antihyperglycemic activity is attributed to the inhibition of the α-amylase enzyme, which plays a role in carbohydrate digestion . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic Acid: A simpler indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric Acid: Another plant hormone with root growth-promoting activity.
The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- lies in its complex structure, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C28H29ClN2O3Si |
|---|---|
分子量 |
505.1 g/mol |
IUPAC名 |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[[dimethyl(phenyl)silyl]methyl]acetamide |
InChI |
InChI=1S/C28H29ClN2O3Si/c1-19-24(17-27(32)30-18-35(3,4)23-8-6-5-7-9-23)25-16-22(34-2)14-15-26(25)31(19)28(33)20-10-12-21(29)13-11-20/h5-16H,17-18H2,1-4H3,(H,30,32) |
InChIキー |
IYBIFFBPXYGZRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC[Si](C)(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


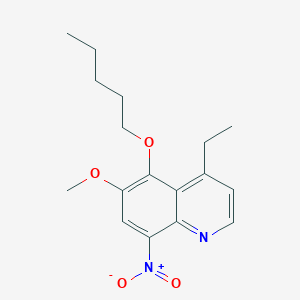
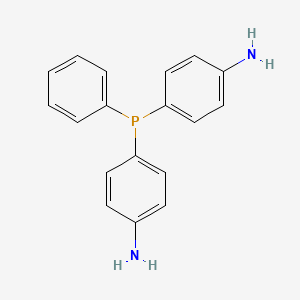
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
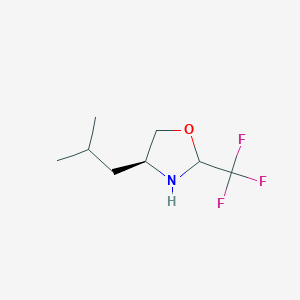
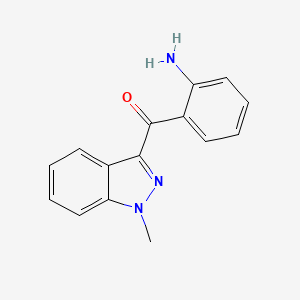

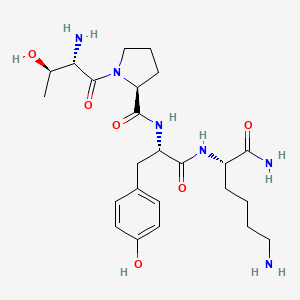
![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
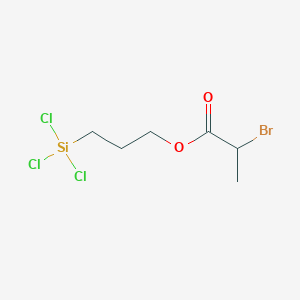
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
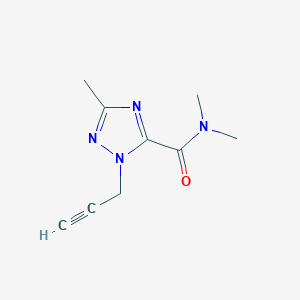
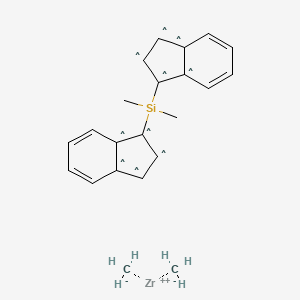
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
